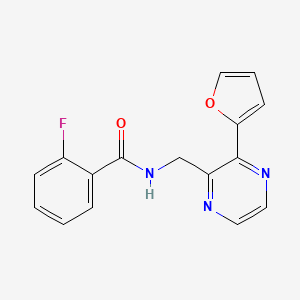

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

Description

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide is a benzamide derivative featuring a 2-fluorobenzoic acid core linked via an amide bond to a pyrazine ring substituted with a furan-2-yl group at the 3-position. The compound’s structure combines aromatic heterocycles (pyrazine and furan) with a fluorinated benzamide scaffold, a combination often associated with diverse pharmacological activities such as antifungal, kinase inhibition, or receptor antagonism .

Properties

IUPAC Name |

2-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c17-12-5-2-1-4-11(12)16(21)20-10-13-15(19-8-7-18-13)14-6-3-9-22-14/h1-9H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOSBXWJCPSLSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents under mild conditions . The general steps include:

Preparation of 2-fluorobenzoyl chloride: This can be achieved by reacting 2-fluorobenzoic acid with thionyl chloride.

Formation of the pyrazine intermediate: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling reaction: The final step involves coupling the furan-substituted pyrazine with 2-fluorobenzoyl chloride in the presence of a base and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The nitro group on the pyrazine ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The fluorine atom on the benzamide can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.

Materials Science: The compound’s structural properties make it a candidate for use in organic electronics or as a building block for advanced materials.

Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies and molecular docking experiments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s key structural elements include:

- 2-fluorobenzamide core : Enhances metabolic stability and influences binding affinity.

- 3-(furan-2-yl) substitution : Adds a planar, oxygen-containing heterocycle that may engage in hydrogen bonding or π-π stacking.

Table 1: Structural Comparison of Analogs

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : Trifluoromethyl groups in patent compounds () increase lipophilicity, enhancing membrane permeability . The target compound’s furan and pyrazine may balance solubility and permeability.

- Metabolic Stability : Fluorination (common in all analogs) reduces oxidative metabolism, while oxadiazole or oxetane rings (LMM11, AR04) improve stability .

Biological Activity

2-Fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The fluorine atom and the furan ring contribute to its unique chemical properties, influencing its interaction with biological targets.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves:

- Induction of Apoptosis : Many studies have shown that this class of compounds can induce apoptosis in cancer cells through mitochondrial pathways. For example, sulfonamide derivatives have been reported to inhibit tumor growth in various cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 42.30 µM .

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties, which are common among pyrazole derivatives. These compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The anti-inflammatory activity is often measured through IC50 values against COX enzymes.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of several pyrazole derivatives, including this compound). The results indicated promising cytotoxic effects against various cancer cell lines. The following table summarizes the findings:

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | NCI-H460 | 12.50 | Mitochondrial pathway activation |

| Compound C | SF-268 | 42.30 | Inhibition of cell proliferation |

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. The study measured the inhibition of COX enzymes:

| Compound Name | COX Inhibition (%) | IC50 (µM) |

|---|---|---|

| 2-Fluoro-N-benzamide | 70% | 25 |

| 4-Fluoro-N-benzamide | 65% | 30 |

| Pyrazole Derivative X | 80% | 20 |

These results demonstrate that modifications in the chemical structure can significantly influence biological activity.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to specific receptors involved in apoptosis or inflammation, modulating their activity.

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes such as COX, leading to reduced inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.